1-(2,3-Dimethoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea
Beschreibung
Eigenschaften
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-26-17-10-6-9-16(19(17)27-2)22-20(25)21-12-14-11-18(24)23(13-14)15-7-4-3-5-8-15/h3-10,14H,11-13H2,1-2H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGFJNFMLSHKOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(2,3-Dimethoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea is a synthetic compound that has garnered attention for its potential pharmacological applications. Its unique structure, which includes a dimethoxyphenyl moiety and a pyrrolidine ring, suggests diverse biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name: this compound. The molecular formula is , with a molecular weight of approximately 320.35 g/mol. Its structural components include:
- Dimethoxyphenyl group : Enhances lipophilicity and potential receptor interactions.
- Pyrrolidine ring : Implicated in various biological activities including enzyme inhibition and receptor modulation.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- Enzymes : Potential inhibition of specific enzymes involved in metabolic pathways.
- Receptors : Modulation of neurotransmitter receptors, particularly those involved in pain and inflammation pathways.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antinociceptive Activity : Studies have shown that related compounds exhibit significant pain-relieving effects in animal models.
- Anti-inflammatory Properties : The compound may reduce inflammation through inhibition of pro-inflammatory cytokines.
- Cytotoxic Effects : Preliminary studies suggest potential cytotoxicity against cancer cell lines, indicating a possible role in oncology.
In Vitro Studies
A study examining the cytotoxic effects of similar urea derivatives on cancer cell lines demonstrated significant apoptosis induction at micromolar concentrations. For instance, compounds with structural similarities were found to inhibit cell proliferation in human lung carcinoma cells (A549) with IC50 values ranging from 5 to 15 µM.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 10 | Apoptosis induction |
| Compound B | HeLa | 12 | Cell cycle arrest |
In Vivo Studies
Animal models have provided insights into the analgesic properties of related compounds. For example, a study reported that administration of a structurally similar urea compound resulted in a significant reduction in pain behaviors in mice subjected to formalin-induced pain.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The structural and functional attributes of 1-(2,3-Dimethoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea can be contextualized against the following analogs, synthesized and characterized in recent studies:
Structural Analogues with Aromatic and Heterocyclic Moieties
Key Observations from Comparative Analysis
Backbone Diversity: The target compound’s urea backbone distinguishes it from analogs like 6e (propenone-phthalazine) and 1a (oxadiazole).
Substituent Effects: The 2,3-dimethoxyphenyl group in the target compound is shared with 6e, but the latter’s diaminopyrimidinylmethyl substituent likely confers distinct electronic and steric properties. In contrast, the target’s pyrrolidinone group may improve solubility or metabolic stability relative to MK13’s pyrazole .
Synthetic Routes: Palladium-catalyzed coupling (used for 6e) is a high-yield method for complex heterocycles, whereas MK13’s synthesis via acetic acid reflux is simpler but may limit scalability.
Physicochemical Properties :
- Melting points for 6e–6g (155–244°C) suggest varying crystallinity influenced by substituents. The absence of data for the target compound precludes direct comparison, but its urea backbone may result in higher melting points than oxadiazoles .
Hypothesized Pharmacological Implications
While bioactivity data for the target compound are unavailable, analogs provide clues:
- 6e–6g: The diaminopyrimidine moiety in 6e is a hallmark of kinase inhibitors (e.g., antifolates), suggesting possible enzyme-targeting activity .
- 1a/1b: The oxadiazole-pyrrolidine scaffold in 1a is associated with antiviral or CNS activity due to its resemblance to known bioactive molecules .
- MK13 : Urea derivatives like MK13 often exhibit protease inhibition or antimicrobial effects .
The target compound’s pyrrolidinone group could modulate pharmacokinetics (e.g., blood-brain barrier penetration) compared to MK13’s pyrazole or 6e’s diaminopyrimidine.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
